Cas no 95-00-1 (2,4-Dichlorobenzylamine)

2,4-Dichlorobenzylamine is a chlorinated aromatic amine with the molecular formula C7H7Cl2N. It serves as a versatile intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals. The compound features a benzylamine core substituted with chlorine atoms at the 2- and 4-positions, enhancing its reactivity and utility in nucleophilic substitution and condensation reactions. Its high purity and stability make it suitable for precise synthetic applications. Additionally, the dichloro substitution pattern contributes to its role in constructing complex molecular frameworks. Proper handling is required due to its potential irritant properties.
2,4-Dichlorobenzylamine structure
2,4-Dichlorobenzylamine structure
Product Name:2,4-Dichlorobenzylamine
CAS No:95-00-1
MF:C7H7Cl2N
MW:176.043179750443
MDL:MFCD00008109
CID:34773
PubChem ID:1485
Update Time:2025-06-09

2,4-Dichlorobenzylamine Chemical and Physical Properties

Names and Identifiers

    • (2,4-Dichlorophenyl)methanamine
    • 2,4-Dichloro Benzylamine
    • 2.4-Dichlorobenzylamine
    • 1-(2,4-dichlorophenyl)methanamine
    • 2,4,6,7-TETRAHYDRO-5H-PYRAZOLO[4,3-C]PYRIDINE,N5-BOC PROTECTED
    • 2,4-Dichlor-benzylamin
    • 2,4-dichlorobenzenemethanamine
    • 2,4-Dichlorobenzylam
    • 2,4-dichloro-benzylamine
    • Benzylamine,2,4-dichloro
    • o,p-Dichlorobenzylamine
    • RARECHEM AL BW 0119
    • 2,4-Dichlorobenzenemethanamine (ACI)
    • Benzylamine, 2,4-dichloro- (6CI, 8CI)
    • ((2,4-Dichlorophenyl)methyl)amine
    • 2,4-Dichlorobenzylamine
    • NSC 25064
    • NSC25064
    • [1-(2,4-dichlorophenyl)methyl]amine
    • (2,4-dichlorobenzyl)amine
    • DB-019912
    • EN300-16219
    • D1740
    • (2,4-Dichlorophenyl)methanamine #
    • CS-0031349
    • F2191-0285
    • 2,4-dichlorobenzyl-amine
    • AKOS000120220
    • NS00040430
    • EINECS 202-382-6
    • DS-16587
    • DTXSID5059115
    • STL069454
    • MFCD00008109
    • 2,4-dichlorobenzyl amine
    • Benzylamine, 2,4-dichloro-
    • CHEMBL13094
    • 2,4-di-chlorobenzylamine
    • NSC-25064
    • 2,4-Dichlorobenzylamine, 97%
    • Benzenemethanamine, 2,4-dichloro-
    • SCHEMBL109291
    • TL3J7NC8YC
    • UNII-TL3J7NC8YC
    • InChI=1/C7H7Cl2N/c8-6-2-1-5(4-10)7(9)3-6/h1-3H,4,10H
    • AB00993723-01
    • 2,4 dichlorobenzylamine
    • 1-(2,4-dichlorophenyl)methylamine
    • [(2,4-dichloro-phenyl)methyl]amine
    • [(2,4-dichlorophenyl)methyl]amine
    • 95-00-1
    • SY005582
    • MDL: MFCD00008109
    • Inchi: 1S/C7H7Cl2N/c8-6-2-1-5(4-10)7(9)3-6/h1-3H,4,10H2
    • InChI Key: SJUKJZSTBBSGHF-UHFFFAOYSA-N
    • SMILES: ClC1C=C(Cl)C(CN)=CC=1
    • BRN: 775667

Computed Properties

  • Exact Mass: 174.99600
  • Monoisotopic Mass: 174.996
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 108
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26A^2
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing

Experimental Properties

  • Color/Form: Colorless to yellow transparent liquid
  • Density: 1.308 g/mL at 25 °C(lit.)
  • Boiling Point: 83-84 °C/5 mmHg(lit.)
  • Flash Point: Degrees Fahrenheit:230°F
    Degrees Celsius:110°C
  • Refractive Index: n20/D 1.578(lit.)
  • PSA: 26.02000
  • LogP: 3.15240
  • Sensitiveness: Air Sensitive
  • Solubility: Not determined

2,4-Dichlorobenzylamine Security Information

2,4-Dichlorobenzylamine Customs Data

  • HS CODE:2921499090
  • Customs Data:

    China Customs Code:

    2921499090

    Overview:

    2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2,4-Dichlorobenzylamine Pricemore >>

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2,4-Dichlorobenzylamine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: N,N-Bis(1-methylethyl)boranamine Catalysts: Lithium borohydride Solvents: Tetrahydrofuran ;  5 h, 25 °C; 25 °C → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  30 min, acidified, 0 °C
1.3 Reagents: Sodium hydroxide ;  pH 10, 0 °C
Reference
Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane
Haddenham, Dustin; Pasumansky, Lubov; DeSoto, Jamie; Eagon, Scott; Singaram, Bakthan, Journal of Organic Chemistry, 2009, 74(5), 1964-1970

Production Method 2

Reaction Conditions
1.1 Catalysts: Iron oxide (Fe3O4) ,  Zirconium chloride (ZrCl4) ;  rt → 80 °C
1.2 Reagents: Sodium cyanoborohydride ;  75 - 80 °C; 50 min, 75 - 80 °C
Reference
The efficient solvent-free reduction of oximes to amines with NaBH3CN catalyzed by ZrCl4/nano Fe3O4 system
Sadighnia, Leila; Zeynizadeh, Behzad, Journal of the Iranian Chemical Society, 2015, 12(5), 873-878

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium amide Catalysts: Choline chloride ;  30 min, 100 °C; 100 °C → 60 °C
1.2 overnight, 60 °C
Reference
Solvent-Free Choline Derivative Synthesis as a Powerful Organic Synthesis Medium
Kamali, Ehsan; Mohammadkhani, Abolfazl; Pazoki, Farzane; Heydari, Akbar, ChemistrySelect, 2023, 8(10),

Production Method 4

Reaction Conditions
1.1 Reagents: Nickel dichloride ,  Sodium borohydride Solvents: Ethanol
Reference
Rapid reduction of nitriles to primary amines with nickel boride at ambient temperature
Khurana, Jitender M.; Kukreja, Gagan, Synthetic Communications, 2002, 32(8), 1265-1269

Production Method 5

Reaction Conditions
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ,  Water ;  0 °C; 16 h, 25 - 30 °C
Reference
Preparation of muscarinic M1 receptor positive allosteric modulators
, India, , ,

Production Method 6

Reaction Conditions
Reference
Neuropharmacological investigation of N-benzylsulfamides
Aeberli, Paul; Gogerty, John; Houlihan, William J., Journal of Medicinal Chemistry, 1967, 10(4), 636-42

Production Method 7

Reaction Conditions
1.1 Reagents: Hydrogen ,  Ammonium hydroxide Catalysts: Nickel (silica-supported iron oxide) Solvents: Ethanol ;  20 bar, rt; 2 h, 20 bar, 115 °C
Reference
Microwave-Assisted Reductive Amination with Aqueous Ammonia: Sustainable Pathway Using Recyclable Magnetic Nickel-Based Nanocatalyst
Manzoli, Maela ; Gaudino, Emanuela Calcio; Cravotto, Giancarlo ; Tabasso, Silvia; Baig, R. B. Nasir; et al, ACS Sustainable Chemistry & Engineering, 2019, 7(6), 5963-5974

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Nickel (nanoparticle on silanized magnetite microgel) Solvents: Water ;  2 h, pH 5.5, 25 °C
Reference
Fe3O4-SiO2-P4VP pH-Sensitive Microgel for Immobilization of Nickel Nanoparticles: An Efficient Heterogeneous Catalyst for Nitrile Reduction in Water
Nabid, Mohammad Reza; Bide, Yasamin; Niknezhad, Mahvash, ChemCatChem, 2014, 6(2), 538-546

Production Method 9

Reaction Conditions
1.1 Reagents: Alumina ,  Zirconium chloride (ZrCl4)
1.2 > 1 min, rt
1.3 Reagents: Sodium borohydride ;  2 min, rt
Reference
A rapid and practical protocol for solvent-free reduction of oximes to amines with NaBH4/ZrCl4/Al2O3 system
Zeynizadeh, Behzad; Kouhkan, Mehri, Bulletin of the Korean Chemical Society, 2011, 32(9), 3448-3452

Production Method 10

Reaction Conditions
1.1 Reagents: Acetic acid ,  Zinc ;  0.7 h, rt
Reference
The efficient reduction of oximes to amines with Zn and acetic acid under ultrasonic irradiation
Cao, Yu-Qing; Liu, Rui-Yan; Qu, An-Li; Jin, Yuan-Yuan, Organic Chemistry: An Indian Journal, 2009, 5(4), 412-415

Production Method 11

Reaction Conditions
1.1 Reagents: (SP-5-12)-(Pyridine)bis[tetrahydroborato(1-)-κH,κH′]zinc Solvents: Tetrahydrofuran ;  4 h, reflux
Reference
First report for the efficient reduction of oximes to amines with zinc borohydride in the form of (pyridine)(tetrahydroborato)zinc complex
Zeynizadeh, Behzad; Zahmatkesh, Karam, Journal of the Chinese Chemical Society (Taipei, 2005, 52(1), 109-112

Production Method 12

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Copper Solvents: Water ;  4 h, 35 °C
Reference
Synthesis and characterization of copper nanoparticles on walnut shell for catalytic reduction and C-C coupling reaction
Zamani, Asghar; Poursattar Marjani, Ahmad; Nikoo, Abbas; Heidarpour, Mojtaba; Dehghan, Ahmad, Inorganic and Nano-Metal Chemistry, 2018, 48(3), 176-181

Production Method 13

Reaction Conditions
Reference
Monoamine oxidase inhibitors based on 2-, 4-, and 8-substituted quinolines
Gracheva, I. N.; Ioffina, D. I.; Tochilkin, A. I.; Gorkin, V. Z., Khimiko-Farmatsevticheskii Zhurnal, 1991, 25(3), 18-21

Production Method 14

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Copper iron oxide (CuFe2O4) Solvents: Water ;  15 min, reflux
Reference
Green and convenient protocols for the efficient reduction of nitriles and nitro compounds to corresponding amines with NaBH4 in water catalyzed by magnetically retrievable CuFe2O4 nanoparticles
Zeynizadeh, Behzad; Mohammad Aminzadeh, Farkhondeh; Mousavi, Hossein, Research on Chemical Intermediates, 2019, 45(6), 3329-3357

Production Method 15

Reaction Conditions
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Nickel Solvents: Isopropanol ,  Water ;  10 - 12 h, 10 kg/cm2, 60 - 80 °C
Reference
Process for preparation of halogenated benzylamines by selective dehalogenation of halogenated benzonitriles and hydrogenation
, India, , ,

Production Method 16

Reaction Conditions
Reference
Benzylamines: synthesis and evaluation of antimycobacterial properties
Meindl, Wolfgang R.; Von Angerer, Erwin; Schoenenberger, Helmut; Ruckdeschel, Gotthard, Journal of Medicinal Chemistry, 1984, 27(9), 1111-18

2,4-Dichlorobenzylamine Raw materials

2,4-Dichlorobenzylamine Preparation Products

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